5-fluoro-6-methyl-1-benzothiophene
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Overview
Description
5-fluoro-6-methyl-1-benzothiophene is a heterocyclic compound with a molecular formula of C9H7FS. It is a derivative of benzothiophene, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-fluoro-6-methyl-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield thiophene derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-fluoro-6-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
5-fluoro-6-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-1-benzothiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
5-fluoro-6-methyl-1-benzothiophene can be compared with other benzothiophene derivatives, such as:
6-methyl-1-benzothiophene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-fluoro-1-benzothiophene: Lacks the methyl group, which can influence its physical and chemical properties.
Benzofuran derivatives: These compounds have an oxygen atom instead of sulfur, leading to different electronic and biological properties.
Properties
CAS No. |
1427436-77-8 |
---|---|
Molecular Formula |
C9H7FS |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
InChI Key |
VRFXJUPPTLEJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C=C1F |
Purity |
95 |
Origin of Product |
United States |
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